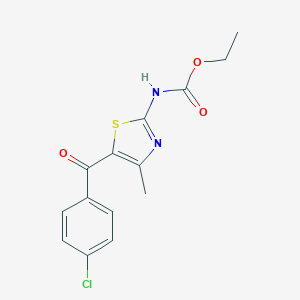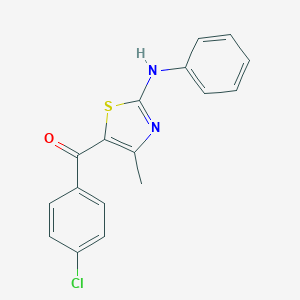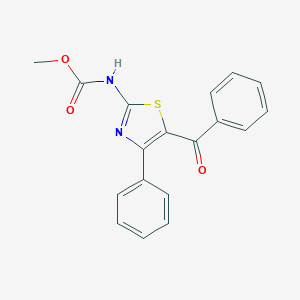
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate, also known as CHOB or Chloro-HO-ABA-Me, is a chemical compound that has attracted a lot of attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of 4-oxobutanoic acid and has a molecular weight of 296.71 g/mol.
科学的研究の応用
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been extensively studied for its potential applications in various fields. One of the most significant applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is in the development of new drugs. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been found to possess anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its simplicity of synthesis, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its relatively poor solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for research on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. One area of interest is the development of new drugs based on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate and its effects on various signaling pathways in cells. Additionally, further research is needed to explore the potential applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate in the development of new antimicrobial agents.
合成法
The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate involves the reaction between 3-chloro-4-hydroxyaniline and methyl 4-oxobutanoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
特性
分子式 |
C11H12ClNO4 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-17-11(16)5-4-10(15)13-7-2-3-9(14)8(12)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
InChIキー |
OKMVZUHZVMAFOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
正規SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



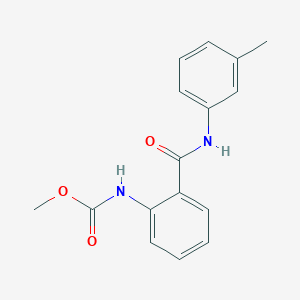
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
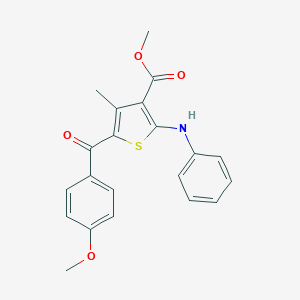
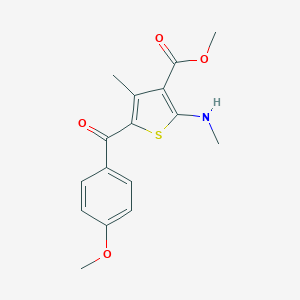
methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)

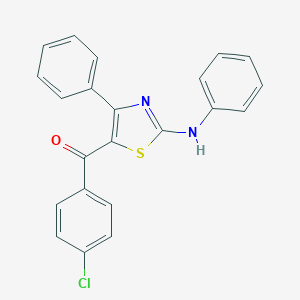
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
